molecular formula C9H13ClN2O2S B13077948 (Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride

(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride

Cat. No.: B13077948
M. Wt: 248.73 g/mol
InChI Key: ACOBUWCQVBVTGT-YHSAGPEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride typically involves the reaction of 2-aminothiazole with appropriate reagents to form the desired product. One common method involves the condensation of 2-aminothiazole with an α,β-unsaturated ester under acidic conditions to yield the (Z)-isomer of the compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products can have different biological activities and applications.

Scientific Research Applications

(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor to many thiazole derivatives with antimicrobial and anticancer properties.

    Dasatinib: A clinically used anticancer drug that contains a thiazole moiety.

    Alpelisib: Another anticancer drug with a thiazole structure.

Uniqueness

(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride is unique due to its specific (Z)-configuration and the presence of both an aminothiazole and an α,β-unsaturated ester moiety. This unique structure contributes to its distinct reactivity and biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C9H13ClN2O2S

Molecular Weight

248.73 g/mol

IUPAC Name

methyl (Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate;hydrochloride

InChI

InChI=1S/C9H12N2O2S.ClH/c1-3-4-6(8(12)13-2)7-5-14-9(10)11-7;/h4-5H,3H2,1-2H3,(H2,10,11);1H/b6-4-;

InChI Key

ACOBUWCQVBVTGT-YHSAGPEESA-N

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)OC.Cl

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)OC.Cl

Origin of Product

United States

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